N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide
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Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure, containing three carbon atoms and two nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can inhibit clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown that pyrazole and pyridine derivatives, including structures similar to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide, exhibit promising antimicrobial and antifungal properties. For instance, pyrazolopyridine derivatives have been synthesized and tested for their antibacterial activity against various bacterial strains, showing moderate to good efficacy. Moreover, the antifungal activities of certain pyrazole-4-carboxamide derivatives against phytopathogenic fungi have been explored, revealing that some compounds exhibited notable antifungal effects, which were comparable or superior to commercial fungicides like carboxin and boscalid (Wu et al., 2012). These studies underscore the potential of this compound and related compounds in developing new antimicrobial and antifungal agents.
Synthesis and Chemical Properties
The versatility of pyrazole and pyridine cores in heterocyclic chemistry has been extensively studied, with numerous synthetic strategies developed for constructing pyrazolopyrimidine and pyridine derivatives. These compounds serve as key intermediates in organic synthesis, offering a wide range of chemical properties for further functionalization and application in medicinal chemistry. The synthesis of pyrazolopyridine derivatives, including the exploration of their luminescence properties and interactions with biological molecules like bovine serum albumin (BSA), highlights the multifaceted applications of these heterocycles in scientific research (Tang et al., 2011).
Biological Evaluation and Potential Therapeutic Uses
The biological evaluation of pyrazolopyrimidines and pyrazolopyridines extends beyond antimicrobial and antifungal activities, including their potential as anticancer and anti-inflammatory agents. Novel synthetic routes have been developed to produce a wide array of derivatives, which are then screened for various biological activities. For example, novel pyrazolopyrimidines derivatives have shown significant anticancer and anti-5-lipoxygenase activities, suggesting their potential in cancer therapy and inflammation management (Rahmouni et al., 2016). These findings underscore the therapeutic potential of compounds like this compound, warranting further research into their mechanisms of action and potential applications in medicine.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,2-dimethyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-10-11-5-6-12(16-9-11)13-7-8-18-19(13)4/h5-9H,10H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFAXUPDOYFJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CN=C(C=C1)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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